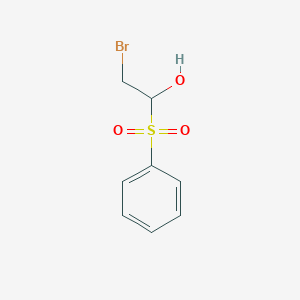

1-(Benzenesulfonyl)-2-bromoethanol

Description

Contextualizing the Compound within Contemporary Organosulfur Chemistry Research

Organosulfur compounds, which are organic compounds containing sulfur, are a cornerstone of modern chemical and medicinal science. jmchemsci.com They are integral to a vast array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.com The unique chemical properties of organosulfur compounds, such as the ability of the sulfur atom to form strong bonds with carbon and other atoms, make them highly reactive and useful in a variety of chemical reactions, including oxidation and reduction. ontosight.ai This reactivity is harnessed by researchers to create innovative materials and products. ontosight.ai

Within this broad field, sulfones (R-S(=O)₂-R'), a class of organosulfur compounds, are of particular interest. britannica.com The benzenesulfonyl group in 1-(Benzenesulfonyl)-2-bromoethanol places it within this important class. Research in organosulfur chemistry is continuously expanding, with scientists exploring new applications in pharmaceuticals, materials science, and agrochemicals. ontosight.aitaylorandfrancis.com The study of compounds like this compound contributes to this ever-growing body of knowledge, providing insights into the synthesis and reactivity of multifunctional organosulfur molecules.

Significance of the Benzenesulfonyl and Bromoethanol Moieties as Chemical Building Blocks

The chemical architecture of this compound is defined by two key components: the benzenesulfonyl group and the bromoethanol moiety. Each of these plays a significant role as a versatile building block in organic synthesis.

The benzenesulfonyl group (C₆H₅SO₂) , derived from benzenesulfonic acid, is a widely used functional group in organic chemistry. amebaownd.comwikipedia.org Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a common reagent for introducing this group into molecules. amebaownd.comwikipedia.org It readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. amebaownd.comwikipedia.org Sulfonamides are a well-known class of antibacterial drugs, highlighting the pharmaceutical importance of this moiety. amebaownd.comwikipedia.org Furthermore, the benzenesulfonyl group can act as a good leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. amebaownd.com

The bromoethanol moiety (-CH(OH)CH₂Br) provides two reactive sites: a hydroxyl group (-OH) and a bromine atom (-Br). 2-Bromoethanol (B42945) (BrCH₂CH₂OH) itself is a versatile intermediate in organic synthesis. nbinno.com The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution, while the hydroxyl group can undergo reactions such as oxidation and etherification. nbinno.com This dual reactivity allows for the introduction of diverse functionalities into a molecule. For instance, 2-bromoethanol is used in the synthesis of pharmaceuticals, polymers, and as a reagent in various chemical transformations. nbinno.com

The combination of these two moieties in this compound results in a molecule with multiple reactive centers, offering a platform for the synthesis of more complex and potentially bioactive molecules. The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2-bromoethanol and a benzenesulfonyl source. vulcanchem.com

Overview of Research Trajectories for Related Chemical Architectures

The study of this compound is part of a larger research effort focused on the synthesis and application of related chemical structures. One such area is the investigation of β-ketosulfones . These compounds, which feature a ketone group at the β-position relative to the sulfonyl group, are valuable synthetic intermediates. researchgate.net Research in this area has seen significant growth, with a focus on developing new methods for their synthesis, including photoredox and electrochemical transformations. researchgate.net

Another relevant research trajectory involves halosulfones , which are sulfones containing a halogen atom. The reactivity of the carbon-halogen bond allows for a variety of synthetic transformations. For instance, β-iodovinyl sulfones have emerged as versatile building blocks due to the combined presence of a vinyl iodide and a vinyl sulfone moiety. researchgate.net Research in this area has focused on the development of methods for their regio- and stereoselective synthesis and their application in constructing diverse molecular architectures. researchgate.net The study of such compounds provides a framework for understanding the potential synthetic utility of molecules like this compound, which also possesses a halogen and a sulfonyl group in a specific arrangement.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO3S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-bromoethanol |

InChI |

InChI=1S/C8H9BrO3S/c9-6-8(10)13(11,12)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |

InChI Key |

BWIVYQRDZNNOFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CBr)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Benzenesulfonyl 2 Bromoethanol

Direct Synthetic Approaches for 1-(Benzenesulfonyl)-2-bromoethanol and Analogues

Direct approaches are fundamental in organic synthesis, often prioritizing efficiency and yield for the preparation of racemic or achiral compounds. These methods typically involve building the core structure through reliable and well-established reaction types.

A primary and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction between 2-bromoethanol (B42945) and a benzenesulfonyl halide, most commonly benzenesulfonyl chloride. wikipedia.org In this reaction, the oxygen atom of the hydroxyl group in 2-bromoethanol acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. wikipedia.orgyoutube.com This attack leads to the displacement of the chloride leaving group and the formation of the desired sulfonate ester.

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. Without the base, the acidic conditions could lead to unwanted side reactions. This method is a specific example of the more general Schotten-Baumann reaction conditions often used for the acylation of alcohols.

Table 1: Representative Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2-Bromoethanol | Benzenesulfonyl chloride | Pyridine (Base) | This compound |

Functional group interconversion (FGI) provides an alternative route by modifying a molecule that already contains a significant portion of the target structure. For instance, one could start with a pre-existing bromoalkanol and introduce the benzenesulfonyl group, or conversely, start with a benzenesulfonyl-containing alcohol and introduce the bromine atom.

A hypothetical FGI pathway could involve the selective bromination of 2-(benzenesulfonyloxy)ethanol. However, a more common strategy involves the modification of related sulfonyl compounds. Research has shown that allenic sulfones can be isomerized under palladium catalysis to produce 1-arylsulfonyl 1,3-dienes, demonstrating the chemical versatility of the sulfonyl group in transformations. nih.gov While not a direct synthesis of the target, such interconversions highlight the potential to manipulate existing sulfonyl scaffolds to achieve desired structures. nih.govresearchgate.net

Sulfonylation is the specific process of attaching a sulfonyl group to a molecule. In the context of synthesizing this compound, this refers to the reaction of a brominated alcohol with a sulfonating agent. wikipedia.org Benzenesulfonyl chloride is the most widely used agent for this purpose due to its commercial availability and reactivity. wikipedia.orgorgsyn.org

The general applicability of this reaction allows for the synthesis of a wide range of analogues by varying either the brominated alcohol or the arylsulfonyl chloride. For example, using different substituted benzenesulfonyl chlorides or other brominated alkanols would yield a library of related sulfonate esters. The reaction conditions, including the choice of solvent (e.g., dichloromethane, diethyl ether) and base, can be optimized to maximize the yield and purity of the product.

Advanced Synthetic Methodologies for Stereoselective Access to Chiral this compound

The carbon atom attached to the benzenesulfonyloxy group in this compound is a stereocenter. Therefore, the molecule can exist as two non-superimposable mirror images, or enantiomers. Advanced synthetic methods are required to produce one enantiomer selectively, a process known as asymmetric synthesis. youtube.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with high stereoselectivity. wikipedia.orgyoutube.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. youtube.comyoutube.com In the synthesis of a chiral sulfonyl alcohol, a non-chiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam. wikipedia.orgrsc.org The presence of the auxiliary would then control the stereochemical outcome of a key bond-forming step, for example, the reduction of a ketone.

The general process involves three main steps:

Covalent attachment of the chiral auxiliary to a precursor molecule. youtube.com

Diastereoselective reaction to form the new stereocenter under the influence of the auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched product. youtube.com

Asymmetric Catalysis: This powerful strategy uses a small amount of a chiral catalyst to generate a large quantity of a single enantiomer product. jocpr.com Transition metal complexes with chiral ligands are common catalysts for these transformations. jocpr.com For the synthesis of chiral this compound, a potential route is the asymmetric reduction of a precursor ketone, 2-bromo-1-(phenylsulfonyl)ethan-1-one, using a chiral catalyst system. Another approach is the kinetic resolution of the racemic alcohol, where a chiral catalyst selectively acylates or oxidizes one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Specific enantioselective pathways offer precise control over stereochemistry. While direct asymmetric synthesis of this compound is not extensively documented, related transformations provide a blueprint for how it could be achieved.

One advanced method is photoenzymatic hydrosulfonylation, where engineered ene reductases can catalyze the stereoselective addition of a sulfonyl radical to an alkene, producing β-chiral sulfonyl compounds with high yields and excellent enantiomeric ratios. nih.gov Applying this concept would involve the reaction of a vinylsulfone with a bromine source under enzymatic conditions.

Another plausible pathway is the asymmetric dihydroxylation (AD) of phenyl vinyl sulfone, followed by selective functionalization. The Sharpless asymmetric dihydroxylation could produce a chiral diol, which could then undergo a regioselective bromination or conversion of one hydroxyl group to a leaving group followed by substitution with bromide.

The development of chiral boronic esters as versatile synthetic intermediates also presents a modular pathway. nih.gov A chiral boronic ester could be synthesized and then stereospecifically converted to the desired bromo-alcohol functionality, with the sulfonyl group being introduced at an appropriate stage. This approach allows for the construction of complex chiral molecules with a high degree of control. nih.gov

Table 2: Comparison of General Asymmetric Strategies

| Strategy | Key Component | Principle | Typical Outcome |

| Chiral Auxiliary | Stoichiometric chiral molecule (e.g., Evans oxazolidinone) | The auxiliary is temporarily attached to the substrate to direct the formation of one diastereomer over the other. wikipedia.org | High diastereomeric excess, which translates to high enantiomeric excess after auxiliary removal. |

| Asymmetric Catalysis | Sub-stoichiometric chiral catalyst (e.g., chiral metal complex) | The catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. jocpr.com | High enantiomeric excess (ee). |

| Biocatalysis | Enzyme (e.g., reductase, lipase) | The inherent chirality of the enzyme's active site selectively produces or reacts with one enantiomer. jocpr.com | Very high enantioselectivity, often under mild reaction conditions. |

Green Chemistry Principles Applied to the Synthesis of Benzenesulfonylated Bromoethanols

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. researchgate.net Traditional syntheses often rely on chlorinated hydrocarbons or other toxic solvents. Green approaches, however, would prioritize the use of water, supercritical fluids (like CO2), or biodegradable solvents. For reactions involving the formation of bromohydrins, methods using water as the solvent in the presence of β-cyclodextrin have proven effective for the regioselective ring-opening of epoxides. organic-chemistry.org

In addition to safer solvents, the development of environmentally benign reagent systems is critical. For the bromination step, traditional methods often use molecular bromine, which is highly toxic and corrosive. Greener alternatives include the use of N,N-dibromo-p-toluenesulfonamide (TsNBr2) in acetonitrile-water, which allows for the rapid and efficient synthesis of vicinal bromohydrins without a catalyst. organic-chemistry.org Solvent-free "grinding" techniques, which involve the physical grinding of reactants, have also been successfully used for the bromination of chalcones with ammonium (B1175870) bromide and ammonium persulfate, highlighting a potential pathway that eliminates solvents entirely. researchgate.net

For the introduction of the benzenesulfonyl group, green methods often utilize sodium sulfinates as the sulfonyl source, which are readily available and less hazardous than sulfonyl chlorides. rsc.orgnih.gov

| Reaction Type | Greener Reagent/Solvent | Rationale | Applicable Precursor | Reference |

| Bromohydrin Formation | N,N-dibromo-p-toluenesulfonamide in CH3CN-H2O | Avoids use of molecular bromine; catalyst-free. | Alkene | organic-chemistry.org |

| Bromohydrin Formation | Hydrogen/Lithium Halides in Water | Utilizes water as a green solvent with β-cyclodextrin. | Epoxide | organic-chemistry.org |

| Bromination | Ammonium Bromide / Ammonium Persulfate | Solvent-free grinding technique. | Chalcone (analogous α,β-unsaturated system) | researchgate.net |

| Sulfonylation | Sodium Sulfinates | Readily available and less hazardous sulfonyl source. | Alkenes, Alkynes, Ketones | rsc.orgnih.gov |

Catalytic and electrochemical methods represent advanced strategies for sustainable chemical production by offering higher efficiency, greater selectivity, and milder reaction conditions, thereby reducing energy consumption and waste. d-nb.infoyoutube.com

Catalytic Approaches: Catalysis is a fundamental principle of green chemistry, enabling reactions with high efficiency and minimizing waste. acs.org For the synthesis of sulfonylated compounds, various catalytic systems have been developed. Molybdenum-catalyzed reactions using N-Ts-hydroxylamine have been shown to produce vinyl sulfones from alkenes, which could serve as precursors to this compound. d-nb.info Similarly, copper-catalyzed systems are effective for the synthesis of vinyl sulfones and β-chlorosulfones from styrenes and tosyl chloride, operating through an atom transfer radical addition (ATRA) mechanism. researchgate.netrsc.org Furthermore, visible-light-mediated photocatalysis, using recyclable catalysts like graphitic carbon nitride (g-C3N4), has been employed for the synthesis of β-keto sulfones from phenylacetylenes and sodium sulfinates, demonstrating a novel, energy-efficient pathway. rsc.org

Electrochemical Transformations: Electrosynthesis offers a powerful green alternative to traditional redox reactions by replacing chemical oxidants and reductants with electricity. rsc.org This approach minimizes waste and avoids the use of hazardous reagents. Electrochemical methods have been successfully developed for the synthesis of various sulfone derivatives. For instance, β-keto sulfones can be synthesized from enol acetates and sulfonyl hydrazides without the need for transition metal catalysts or external oxidants. nih.gov Other electrochemical protocols allow for the synthesis of γ-keto sulfones and β-hydroxysulfones. rsc.orgresearchgate.net

A particularly relevant green method is the electrochemical synthesis of bromohydrins. This has been achieved via the radical bromination of alkenes using readily available sodium bromide (NaBr) in an undivided electrochemical cell, representing an oxidant-free process. organic-chemistry.org The combination of such an electrochemical bromination with a sulfonylation step could provide a sustainable route to the target molecule. An electroreductive protocol for the radical fluorosulfonylation of vinyl triflates highlights the potential for electrosynthesis to create complex functional molecules under mild, metal-free conditions. organic-chemistry.org

| Transformation Type | Method | Catalyst/System | Key Advantages | Relevant Product Type | Reference |

| Catalytic Sulfonylation | Molybdooxaziridine Catalysis | MoO2Dipic | High efficiency and stereoselectivity for vinyl sulfone synthesis. | Vinyl Sulfone | d-nb.info |

| Catalytic Sulfonylation | Copper Catalysis | CuBr-neocuproine | Uses inexpensive reagents; base- and oxidant-free. | β-chlorosulfone / Vinyl Sulfone | researchgate.net |

| Catalytic Sulfonylation | Photocatalysis | Graphitic Carbon Nitride (g-C3N4) | Uses visible light; recyclable catalyst. | β-keto sulfone | rsc.org |

| Electrochemical Synthesis | Radical Bromination | Graphite Electrodes / NaBr | Green, oxidant-free method for bromohydrin formation. | Bromohydrin | organic-chemistry.org |

| Electrochemical Synthesis | Sulfonylation | Graphite Electrodes | Metal- and oxidant-free synthesis of keto sulfones. | γ-keto sulfone | rsc.org |

| Electrochemical Synthesis | Sulfonylation | Not specified | Synthesis of β-hydroxysulfones. | β-hydroxysulfone | researchgate.net |

| Electrochemical Synthesis | Fluorosulfonylation | Graphite Felt Electrodes | Metal-free, mild conditions for β-keto sulfonyl fluorides. | β-keto sulfonyl fluoride | organic-chemistry.org |

Reaction Mechanisms and Mechanistic Investigations of 1 Benzenesulfonyl 2 Bromoethanol Transformations

Elucidation of Mechanistic Pathways for Nucleophilic Displacement Reactions Involving the Bromoethyl Moiety

The bromoethyl group is the primary site for nucleophilic substitution reactions in 1-(Benzenesulfonyl)-2-bromoethanol. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com These reactions predominantly follow a bimolecular nucleophilic substitution (SN2) pathway, as the bromine is attached to a primary carbon. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comchemguide.co.uklibretexts.org

A significant reaction pathway for this compound is intramolecular cyclization, a process common to halohydrins. masterorganicchemistry.comyoutube.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom in an intramolecular SN2 reaction. youtube.com This results in the displacement of the bromide ion and the formation of a three-membered cyclic ether, specifically (benzenesulfonyl)oxirane.

The mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton from the hydroxyl group, creating a nucleophilic alkoxide.

Intramolecular SN2 Attack: The newly formed alkoxide attacks the carbon atom bonded to the bromine from the backside, leading to a transition state where the C-O bond is forming and the C-Br bond is breaking.

Ring Closure: The bromide ion is expelled, and the oxirane ring is formed.

This process is an excellent example of how the proximity of reacting groups within the same molecule can facilitate cyclization reactions. nih.gov

This compound readily reacts with a variety of external nucleophiles via an intermolecular SN2 mechanism. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgchemistrysteps.com The reaction involves a backside attack by the nucleophile on the carbon atom attached to the bromine, leading to an inversion of stereochemistry at that center. libretexts.orgchemistrysteps.com

The versatility of this reaction allows for the introduction of a wide range of functional groups. The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(Benzenesulfonyl)ethane-1,2-diol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(Benzenesulfonyl)-2-methoxyethanol |

| Cyanide | Sodium Cyanide (NaCN) | 3-(Benzenesulfonyl)-2-hydroxypropanenitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | 1-(Benzenesulfonyl)-2-azidoethanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Benzenesulfonyl)-2-(phenylthio)ethanol |

| Amine | Ammonia (NH₃) | 1-(Benzenesulfonyl)-2-aminoethanol |

This reactivity makes this compound a useful building block in organic synthesis.

Understanding the Influence of the Benzenesulfonyl Group on Reaction Selectivity and Kinetics

The benzenesulfonyl group exerts a profound influence on the reactivity of the entire molecule through its potent electronic effects.

The benzenesulfonyl group is a strong electron-withdrawing group, primarily due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. researchgate.netmasterorganicchemistry.com This is mainly an inductive effect (-I effect), which involves the withdrawal of electron density through the sigma bonds. wikipedia.org

This electron withdrawal has two major consequences for the reactivity of this compound:

Activation of the Bromoethyl Moiety: The -I effect of the sulfonyl group pulls electron density away from the adjacent carbon atoms. This makes the carbon atom bearing the bromine (the β-carbon) more electrophilic and, therefore, more susceptible to nucleophilic attack. This results in an increased rate for SN2 reactions compared to a similar molecule without the sulfonyl group.

Deactivation of the Benzene (B151609) Ring: The sulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution. saskoer.ca By withdrawing electron density, it makes the ring less nucleophilic and thus less reactive towards electrophiles.

Stereoelectronic effects, which involve the influence of orbital alignment on reactivity, are critical in understanding the transformations of this compound. wikipedia.orgresearchgate.net For the SN2 reaction to occur, the nucleophile's highest occupied molecular orbital (HOMO) must effectively overlap with the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, which is the σ* antibonding orbital. chemistrysteps.com This requires a specific trajectory of attack, typically 180° to the leaving group (backside attack). masterorganicchemistry.com

The conformation of the molecule can influence the accessibility of the reaction center. The bulky benzenesulfonyl group may sterically hinder certain conformations, thereby favoring those that allow for an unhindered approach of the nucleophile to the back of the C-Br bond. The preferred conformation will aim to minimize steric strain while maximizing stabilizing stereoelectronic interactions, such as hyperconjugation.

Mechanistic Insights into Derivatization and Functionalization Reactions

The presence of multiple reactive sites in this compound allows for a variety of derivatization and functionalization reactions, making it a versatile synthetic intermediate. ontosight.aibohrium.comnih.gov

The primary routes for functionalization are:

Substitution of the Bromo Group: As detailed in section 3.1.2, the bromine atom can be displaced by a wide array of nucleophiles to introduce new functional groups.

Reaction at the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions. For instance, it can be acylated with acyl chlorides or anhydrides to form esters, or alkylated to form ethers.

Modification of the Sulfonyl Group: While the benzenesulfonyl group is generally stable, it can sometimes be involved in transformations. For example, under certain conditions, aryl sulfones can be cleaved. More commonly, the sulfonyl moiety can be used to generate sulfonyl radicals or sulfinate anions for further functionalization. nih.govacs.org

The following table outlines some potential derivatization reactions for this compound.

| Reaction Type | Reagent | Functional Group Modified | Product Class |

| Esterification | Acetyl Chloride | Hydroxyl | Acetate Ester |

| Etherification | Sodium Hydride, Methyl Iodide | Hydroxyl | Methyl Ether |

| Nucleophilic Substitution | Sodium Azide | Bromo | Azide |

| Intramolecular Cyclization | Sodium Hydroxide | Bromo and Hydroxyl | Epoxide |

These transformations highlight the utility of this compound as a scaffold for building more complex molecular architectures.

Kinetics and Thermodynamics of Hydroxyl Group Transformations

The hydroxyl group of this compound can undergo typical alcohol reactions, such as esterification and etherification. These transformations generally proceed via acid-catalyzed mechanisms.

A study on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin reported an apparent activation energy of 62.0 ± 0.2 kJ/mol. nih.gov Other studies on similar reactions have reported activation energies in the range of 21 to 73 kJ/mol, highlighting the influence of factors such as the molar ratio of reactants and the catalyst loading on the reaction kinetics. researchgate.net The thermodynamics of esterification are also an important consideration. The standard enthalpy of reaction for the esterification of 1-methoxy-2-propanol was found to be -11.97 ± 0.29 kJ/mol, indicating an exothermic process. nih.gov

| Reactant Alcohol | Catalyst | Activation Energy (kJ/mol) | Reference |

| 1-Methoxy-2-propanol | Ion-exchange resin | 62.0 ± 0.2 | nih.gov |

| Levulinic Acid (with ethanol) | Desilicated H-ZSM-5 | 73.14 | researchgate.net |

| Propionic Acid (with n-butanol) | Amberlyst 35 | ~59 (14.1 kcal/mol) | sci-hub.st |

Interactive Data Table: The data in the table above can be sorted by clicking on the column headers.

Pathways for Reactions at the Bromine Atom

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry at the carbon center. The reaction occurs in a single concerted step, where the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The reaction of this compound with nucleophiles such as sodium azide or thiourea (B124793) is expected to follow this SN2 pathway. For example, the reaction with sodium azide would lead to the formation of 1-(benzenesulfonyl)-2-azidoethanol. While specific kinetic studies on this particular reaction were not found, research on the nucleophilic substitution of benzylic bromides with sodium azide demonstrates the feasibility of such transformations. beilstein-journals.org

Similarly, the reaction with thiourea would proceed through the nucleophilic attack of the sulfur atom on the carbon bearing the bromine, resulting in the formation of an isothiouronium salt. This is a common reaction for alkyl halides. The mechanism involves the lone pair of electrons on the sulfur atom acting as the nucleophile.

It is important to note that while the SN2 mechanism is the most probable pathway, other mechanisms, such as unimolecular nucleophilic substitution (SN1), could potentially occur under specific conditions, for instance, in a highly polar, non-nucleophilic solvent. However, the primary nature of the carbon bearing the bromine atom in this compound strongly favors the SN2 pathway. Studies on the solvolysis of benzenesulfonyl chlorides have shown that these reactions typically proceed via a bimolecular nucleophilic substitution at the sulfur atom, which, while different, highlights the propensity for SN2-type mechanisms in related sulfonyl compounds. beilstein-journals.org

Spectroscopic and Computational Approaches in the Study of 1 Benzenesulfonyl 2 Bromoethanol

Application of Advanced Spectroscopic Characterization Techniques in Synthetic Elucidation

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of newly synthesized molecules. By probing different aspects of molecular structure, such as nuclear spin states, mass-to-charge ratio, and vibrational modes, a comprehensive picture of the target compound can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(Benzenesulfonyl)-2-bromoethanol, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the bromoethanol moiety. The aromatic region would likely display complex multiplets between 7.5 and 8.0 ppm. The protons on the ethyl chain (-CH(OH)-CH₂Br) would give rise to a more complex pattern due to diastereotopicity and spin-spin coupling. The methine proton (CH-OH) would be coupled to the adjacent methylene (B1212753) protons (CH₂Br), and the hydroxyl proton (OH) might show variable coupling depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The benzenesulfonyl group would have four signals: one for the ipso-carbon attached to the sulfur, two for the ortho- and meta-carbons, and one for the para-carbon. The two carbons of the bromoethanol chain would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents predicted chemical shift ranges based on the analysis of similar functional groups and compounds like 2-bromoethanol (B42945) and various benzenesulfonamides. chemicalbook.comchemicalbook.comchemicalbook.comspectrabase.comyoutube.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl-H (ortho) | 7.8 - 8.0 | 127 - 129 | Deshielded by the sulfonyl group. |

| Phenyl-H (meta) | 7.5 - 7.7 | 129 - 131 | |

| Phenyl-H (para) | 7.6 - 7.8 | 133 - 135 | |

| Phenyl-C (ipso) | - | 138 - 140 | Quaternary carbon, no ¹H signal. |

| -CH(OH)- | 4.0 - 4.5 | 65 - 75 | Methine proton, likely a multiplet. |

| -CH₂Br | 3.5 - 4.0 | 35 - 45 | Methylene protons, likely a multiplet. |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₉BrO₃S), a key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). docbrown.infodocbrown.info

The calculated molecular weight is approximately 265.12 g/mol . Therefore, the molecular ion peaks (M⁺ and M+2⁺) would be expected at m/z values corresponding to [C₈H₉⁷⁹BrO₃S]⁺ and [C₈H₉⁸¹BrO₃S]⁺.

Electron ionization (EI) would likely cause fragmentation. The fragmentation pattern provides valuable structural clues. libretexts.org Common fragmentation pathways would include:

Loss of a bromine radical (•Br): Leading to fragment ions at [M-79]⁺ and [M-81]⁺.

Cleavage of the C-S bond: This could result in the formation of a stable benzenesulfonyl cation [C₆H₅SO₂]⁺ at m/z 141.

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at [M-18]⁺. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Predicted Mass Spectrometry Fragmentation for this compound Note: This table outlines plausible fragments based on the known fragmentation patterns of bromo-compounds and sulfones. docbrown.infodocbrown.infonist.govchemicalbook.com

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Notes |

|---|---|---|---|

| 264 | 266 | [C₈H₉BrO₃S]⁺ | Molecular Ion (M⁺) and M+2 peak, characteristic 1:1 ratio. |

| 185 | 185 | [C₈H₉O₃S]⁺ | Loss of •Br radical. |

| 141 | 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation; a common and often abundant fragment. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands confirming its structure. chemicalbook.comchemicalbook.comnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this molecule is the benzenesulfonyl group. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show absorptions characteristic of a substituted benzene (B151609) ring. These typically include a strong absorption band below 220 nm and a weaker, structured band (the B-band) in the 250-280 nm region. The presence of the sulfonyl group and the bromoethanol substituent would cause slight shifts in the position and intensity of these bands compared to unsubstituted benzene.

Predicted IR Absorption Bands for this compound Note: Frequencies are based on standard IR correlation tables and data for similar compounds. chemicalbook.comchemicalbook.comspectrabase.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3500 - 3200 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1330 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | 1170 - 1150 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Weak |

| Alcohol (C-O) | Stretching | 1100 - 1000 | Strong |

Computational Chemistry and Theoretical Studies on this compound and Its Reactivity

Computational chemistry provides powerful tools for understanding molecular properties that may be difficult to measure experimentally. These methods can predict structure, stability, and reactivity.

Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. By calculating the molecule's optimized geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential, researchers can gain insights into its stability and chemical reactivity.

The energy and distribution of HOMO and LUMO are key indicators of reactivity. For instance, the LUMO is often localized on atoms that are susceptible to nucleophilic attack. An electrostatic potential map would visualize the electron-rich (negative potential, likely around the sulfonyl and hydroxyl oxygens) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic interactions. Such computational studies have been effectively used to understand structure-activity relationships in other benzenesulfonamide (B165840) derivatives. researchgate.net

Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. uq.edu.au These simulations are particularly useful for conformational analysis, revealing the preferred three-dimensional arrangements of the molecule in different environments (e.g., in the gas phase or in a solvent).

For this compound, MD simulations could explore the rotational freedom around the C-C, C-S, and C-O bonds to identify the most stable conformers. Furthermore, these simulations can provide a detailed picture of intermolecular interactions, such as the formation of hydrogen bonds between the hydroxyl group of one molecule and the sulfonyl oxygen of another, which would be critical in understanding its properties in the solid state or in solution. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Reaction Energy Landscapes

In the comprehensive analysis of this compound, computational chemistry serves as a powerful tool for predicting its spectroscopic characteristics and mapping potential reaction pathways. Theoretical approaches, particularly those rooted in density functional theory (DFT), provide profound insights into the molecule's electronic structure, vibrational modes, and the energetic profiles of its chemical transformations. These computational studies are instrumental in complementing experimental data, offering a molecular-level interpretation of observed phenomena.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for this compound relies on sophisticated computational methods to calculate properties such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). nih.govderpharmachemica.com The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for the ¹H and ¹³C nuclei in this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within the DFT framework for this purpose. The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following optimization, the magnetic shielding tensors for each nucleus are calculated and then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can help in the assignment of experimental NMR signals to specific atoms within the molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects, intermolecular interactions, and the inherent approximations in the computational methods. mdpi.com

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα-H | 4.15 | - |

| Cβ-H₂ | 3.60 | - |

| OH | 3.80 | - |

| Cα | - | 72.3 |

| Cβ | - | 38.5 |

| C (ipso) | - | 139.8 |

| C (ortho) | 7.85 | 127.5 |

| C (meta) | 7.60 | 129.4 |

| C (para) | 7.70 | 133.9 |

Note: These values are hypothetical and representative of typical DFT calculations. The actual values may vary based on the specific computational methodology.

Vibrational Spectroscopy (IR and Raman):

Theoretical vibrational analysis predicts the frequencies and intensities of the infrared (IR) and Raman active modes of this compound. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies. To improve agreement with experimental data, these calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.govnih.gov

The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations. derpharmachemica.com For instance, the characteristic stretching frequencies for the S=O, C-S, C-Br, and O-H bonds can be precisely identified.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2900 | Aliphatic C-H stretching |

| ν(S=O) asymmetric | 1350 | Asymmetric SO₂ stretching |

| ν(S=O) symmetric | 1160 | Symmetric SO₂ stretching |

| ν(C-S) | 750 | C-S stretching |

| ν(C-Br) | 650 | C-Br stretching |

Note: These values are hypothetical and representative of typical DFT calculations. The actual values may vary based on the specific computational methodology.

Reaction Energy Landscapes

Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction energy landscape, chemists can identify transition states, intermediates, and the corresponding activation energies, providing a detailed picture of the reaction pathway. scispace.comcolab.ws

For example, a common reaction of such compounds is nucleophilic substitution. Theoretical studies can model the reaction of this compound with a nucleophile, exploring different possible mechanisms, such as a concerted Sₙ2 pathway or a stepwise process. The calculations would involve locating the geometry of the transition state and calculating its energy relative to the reactants and products. The resulting energy profile reveals the kinetic and thermodynamic feasibility of the proposed reaction mechanism. colab.ws

Factors such as the nature of the nucleophile, the solvent, and the electronic properties of the substituents can be systematically varied in the calculations to understand their influence on the reaction rate and mechanism. scispace.com

Table 3: Hypothetical Reaction Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +20.5 |

| Products | -15.0 |

Note: These values are hypothetical and representative of a typical DFT calculation for an Sₙ2 reaction.

Broader Research Implications and Future Directions for 1 Benzenesulfonyl 2 Bromoethanol

Contributions to the Development of Novel Organic Reactions and Methodologies

The structure of 1-(benzenesulfonyl)-2-bromoethanol makes it a prime candidate for the development of new synthetic methods. The electron-withdrawing nature of the benzenesulfonyl group is expected to activate the adjacent carbon-bromine bond, facilitating its cleavage in nucleophilic substitution reactions.

One of the most direct applications of this compound is in the synthesis of vinyl sulfones. researchgate.netorganic-chemistry.orgrsc.org Elimination of hydrobromic acid from this compound, typically induced by a base, would yield phenyl vinyl sulfone. Vinyl sulfones are valuable intermediates in organic synthesis, known to participate in a variety of transformations including Michael additions, cycloadditions, and as precursors to other functional groups. The development of efficient and stereoselective methods for this elimination reaction, potentially using novel catalytic systems, represents a significant area for research.

Furthermore, the compound could serve as a precursor in the synthesis of other important classes of molecules. For instance, reaction with primary or secondary amines could lead to the formation of β-amino alcohols, which are prevalent motifs in many biologically active compounds and chiral ligands. Similarly, reaction with azide (B81097) ions could provide a route to β-azido alcohols, which are precursors to vicinal amino alcohols. The exploration of these reactions with a diverse range of nucleophiles could lead to the discovery of new and efficient synthetic protocols. rsc.orgiupac.orgnih.govlibretexts.org

The development of stereoselective reactions involving this compound is another promising direction. The chiral center at the alcohol-bearing carbon opens up possibilities for asymmetric synthesis. For example, enzymatic or chiral catalyst-mediated reactions could be employed to achieve kinetic resolution of racemic this compound or to perform stereoselective transformations on the molecule.

Potential as a Synthetic Handle for Biologically Relevant Molecules and Molecular Probes

The inherent reactivity of this compound positions it as a useful "handle" for the construction of more complex molecules with potential biological activity.

Development of Specific Enzyme Inhibitors and Modulators

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a number of clinically used drugs, including certain diuretics, hypoglycemic agents, and antibiotics. nih.govnih.gov The sulfonyl group can act as a hydrogen bond acceptor and can mimic the transition state of certain enzymatic reactions. The bromoethyl portion of this compound provides a reactive site for covalently modifying enzyme active sites, particularly those containing nucleophilic residues like cysteine or histidine. This makes it a potential scaffold for the design of irreversible enzyme inhibitors.

For example, by attaching a targeting moiety to the molecule that directs it to a specific enzyme, the bromoethyl group could act as an electrophilic warhead, forming a covalent bond with a nucleophilic residue in the enzyme's active site and leading to irreversible inhibition. This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases and kinases. While direct studies on this compound are lacking, the principles of covalent inhibitor design suggest its potential in this area.

Design and Synthesis of Molecular Probes for Chemical Biology

Molecular probes are essential tools for studying biological processes in living systems. The development of fluorescent probes, in particular, has revolutionized our ability to visualize and track molecules within cells. The benzenesulfonyl group, while not inherently fluorescent, can be incorporated into larger fluorophore systems. The reactive bromoethyl group of this compound could be used to attach this scaffold to a fluorescent reporter molecule.

Furthermore, the reactivity of the bromoethyl group could be exploited to design activity-based probes. These probes are designed to react with a specific class of enzymes in an activity-dependent manner, leading to a detectable signal, such as an increase in fluorescence. For instance, a probe based on the this compound scaffold could be designed to react with a specific protease, releasing a fluorescent reporter only after enzymatic cleavage. This would allow for the sensitive and selective detection of enzyme activity in complex biological samples.

Emerging Interdisciplinary Research Avenues Utilizing this compound

The unique combination of a benzenesulfonyl group and a reactive bromoethyl moiety in this compound opens up possibilities for its use in interdisciplinary research fields.

In materials science, the ability of the sulfonyl group to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, could be exploited in the design of new polymers and functional materials. For example, polymers incorporating the this compound unit could exhibit interesting self-assembly properties or could be functionalized post-polymerization via the reactive bromine atom.

In the field of chemical toxicology, this compound could be used as a model compound to study the mechanisms of toxicity of electrophilic compounds. By studying its reactions with biologically relevant nucleophiles, such as glutathione, researchers could gain insights into the detoxification pathways of similar environmental or industrial chemicals.

Q & A

Q. How does the compound’s log P (2.94) influence its applicability in membrane permeability assays?

- Methodological Answer :

- Membrane Penetration : The moderate log P suggests moderate lipophilicity, making it suitable for blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB).

- Experimental Validation : Compare experimental permeability (e.g., Caco-2 cell monolayer) with computational predictions (e.g., SwissADME). Adjust assays using 0.5% DMSO to maintain solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.